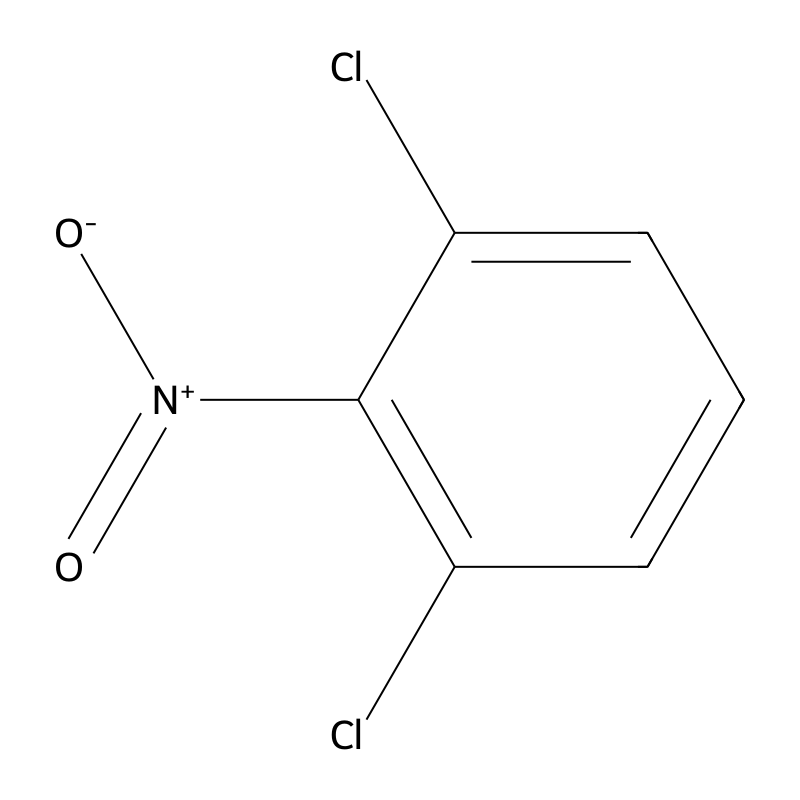1,3-Dichloro-2-nitrobenzene
C6H3Cl2NO2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H3Cl2NO2
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol. It is classified as a chlorinated nitrobenzene and is one of several isomeric dichloronitrobenzenes. The compound appears as pale yellow crystals with a faint aromatic odor, and it is known for its solid crystalline state at room temperature . The compound's structure features two chlorine atoms and one nitro group attached to the benzene ring, specifically at the 1,3- and 2-positions, respectively .
- 1,3-Dichloro-2-nitrobenzene is classified as harmful if swallowed, inhaled, or absorbed through the skin.
- It can cause skin and eye irritation.
- Due to the presence of chlorine and nitro groups, it's advisable to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.
Organic Synthesis
Due to the presence of reactive chlorine and nitro groups, 1,3-DCNB might serve as a starting material for the synthesis of other nitroaromatic compounds through substitution or reduction reactions. However, further research is needed to determine its effectiveness and comparability to other starting materials commonly used in organic synthesis PubChem, 1,3-Dichloro-2-nitrobenzene.
Study of Aromatic Nitro Compounds
,3-DCNB belongs to the class of aromatic nitro compounds, which are known for their interesting electronic properties and potential applications in various fields. Research on 1,3-DCNB could contribute to the broader understanding of the behavior and reactivity of these compounds ScienceDirect, Nitroaromatic Compounds.
Environmental Studies
As an industrial chemical, the potential environmental impact of 1,3-DCNB is a concern. Research might focus on its degradation pathways in the environment, its toxicity to different organisms, and potential methods for its remediation if accidental spills occur National Institutes of Health, Environmental Health Perspectives: .
- Electrophilic Aromatic Substitution: This compound can undergo nitration and sulfonation reactions. The rate of nitration is influenced by the concentration of nitric acid, with sulfonation being a competing process under certain conditions .
- Reactivity with Bases: It reacts with strong bases and oxidants, producing toxic fumes such as nitrogen oxides and hydrogen chloride .
- Thermal Decomposition: Upon heating, 1,3-dichloro-2-nitrobenzene decomposes, releasing hazardous fumes .
The biological activity of 1,3-dichloro-2-nitrobenzene has been studied primarily in the context of its toxicity. It is classified as harmful and potentially carcinogenic due to its ability to form reactive intermediates that can interact with biological macromolecules. The compound has been shown to produce toxic effects in various organisms, including potential mutagenicity in bacterial assays .
1,3-Dichloro-2-nitrobenzene can be synthesized through several methods:
- Nitration of 1,3-Dichlorobenzene: A common method involves the nitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This process introduces the nitro group at the desired position on the benzene ring .
- Direct Chlorination: Chlorination of nitrobenzene derivatives can also yield this compound under controlled conditions.
These methods allow for the selective introduction of functional groups while minimizing side reactions.
1,3-Dichloro-2-nitrobenzene has several applications in various fields:
- Chemical Intermediate: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
- Research: The compound is used in research settings to study electrophilic aromatic substitution reactions and the behavior of chlorinated compounds in organic synthesis.
Due to its chemical properties, it is valuable in laboratories for developing new materials and studying reaction mechanisms.
Studies on the interactions of 1,3-dichloro-2-nitrobenzene focus on its reactivity with biological systems and other chemicals. Its interactions often lead to the formation of reactive species that can damage cellular components. Research indicates that exposure to this compound can result in oxidative stress and genotoxic effects in living organisms .
Several compounds are structurally similar to 1,3-dichloro-2-nitrobenzene. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | Different substitution pattern on the benzene ring |
| 2,4-Dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ | Nitro group at different position |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | Contains only one chlorine atom |
Uniqueness
The uniqueness of 1,3-dichloro-2-nitrobenzene lies in its specific arrangement of chlorine and nitro groups on the benzene ring. This arrangement influences its reactivity patterns compared to other dichloronitrobenzenes. The presence of two chlorine atoms at positions 1 and 3 significantly alters its electrophilic reactivity compared to compounds with different substitution patterns.
Physical Description
XLogP3
Boiling Point
Vapor Density
Density
LogP
Melting Point
GHS Hazard Statements
H312 (89.47%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H412 (86.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








